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Compound of Interest

Compound Name: 3-Hydroxy-1-propylpiperidine

Cat. No.: B3021506

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-1-propylpiperidine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 3-Hydroxy-1-propylpiperidine (also known as 1-propylpiperidin-
3-0l). As a member of the substituted piperidine family, this compound holds significant interest
for researchers in medicinal chemistry and drug development. The piperidine scaffold is a
prevalent core in numerous pharmaceuticals, and understanding the influence of N-alkylation
and hydroxyl substitution is critical for designing novel therapeutic agents.[1] This document
synthesizes available data from analogous compounds and established chemical principles to
serve as a foundational resource for scientists and developers.

Molecular Identity and Structure

3-Hydroxy-1-propylpiperidine is a heterocyclic organic compound featuring a piperidine ring
substituted with a hydroxyl group at the 3-position and a propyl group at the nitrogen atom. The
presence of a chiral center at the C-3 position means the compound can exist as (R) and (S)
enantiomers, a crucial consideration in pharmaceutical development where stereochemistry
often dictates biological activity.[2]

e IUPAC Name: 1-propylpiperidin-3-ol

e Molecular Formula: CeH17NO
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e Molecular Weight: 143.23 g/mol [3]

o CAS Number: While a specific CAS number is not widely indexed, it is structurally related to
analogs like 1-methylpiperidin-3-ol (CAS 3554-74-3) and 3-hydroxypiperidine (CAS 6859-99-
0).[4]

e Canonical SMILES: CCCN1CCCC(C1)O

Synthesis and Purification

The synthesis of 3-Hydroxy-1-propylpiperidine can be approached through several
established routes, primarily involving the modification of a pre-existing piperidine or pyridine
ring. The two most logical and field-proven methodologies are the N-alkylation of 3-
hydroxypiperidine and the reductive amination/reduction pathway starting from 3-
hydroxypyridine.

Method A: N-Alkylation of 3-Hydroxypiperidine

This is a direct and efficient method that leverages the nucleophilicity of the secondary amine in
the 3-hydroxypiperidine starting material.

Protocol:

» Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as
acetonitrile (CHsCN) or N,N-Dimethylformamide (DMF).

» Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K=2COs) (1.5-2.0
eq) or triethylamine (TEA), to the solution to act as an acid scavenger.

» Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the stirred mixture at
room temperature. The reaction can be gently heated (e.g., to 45-60 °C) to increase the rate
of reaction.[5]

» Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

o Work-up and Purification: Upon completion, filter the mixture to remove the inorganic base.
The filtrate is concentrated under reduced pressure. The resulting residue is then purified
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using column chromatography on silica gel (eluting with a gradient of methanol in
dichloromethane) to yield pure 3-Hydroxy-1-propylpiperidine.

Causality: The choice of a base like K2COs is critical to neutralize the hydrobromic acid
byproduct, driving the reaction to completion without promoting side reactions. Acetonitrile is an
effective solvent as it readily dissolves the reactants while having a sufficiently high boiling
point for moderate heating.

3-Hydroxypiperidine

N-Alkylation

1. 1-Bromopropane

3-Hydroxy-1-propylpiperidine

Click to download full resolution via product page

Caption: Workflow for Synthesis Method A.

Method B: Multi-step Synthesis from 3-Hydroxypyridine

This route involves the reduction of the aromatic pyridine ring, which is a common strategy for
producing piperidine scaffolds.[6]

Protocol:

o N-Alkylation of Pyridine: React 3-hydroxypyridine with 1-bromopropane to form the N-propyl-
3-hydroxypyridinium bromide salt.

e Reduction of Pyridinium Salt: The pyridinium salt is then reduced. A common method is
catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide
(PtO2) under a hydrogen atmosphere (5 atm).[5] Alternatively, a chemical reductant like
sodium borohydride (NaBHa4) can be used, which often requires multiple equivalents and
careful pH control.[6]

« Purification: Following the reduction, the catalyst is filtered off, and the solvent is removed.
The crude product is purified via distillation under reduced pressure or column
chromatography as described in Method A.

Causality: Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction
profile compared to chemical reduction. The Boc-protection of the nitrogen, followed by
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reduction and deprotection, is another common variant of this pathway, particularly when
chirality needs to be controlled or other functional groups are sensitive to the reduction
conditions.[2][6]

Physicochemical Properties

Direct experimental data for 3-Hydroxy-1-propylpiperidine is limited. The following properties
are synthesized from data on analogous compounds and predictive models.
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Property

Predicted/Estimated Value

Rationale | Reference
Analog

Molecular Weight

143.23 g/mol

Calculated from the molecular
formula CsH17NO.[3]

Appearance

Colorless to pale yellow liquid

or low-melting solid

Based on 3-hydroxypiperidine
and N-methyl-3-
hydroxypiperidine.[4]

Boiling Point

~210-220 °C (at 760 mmHgQ)

Extrapolated from the boiling
point of piperidine (106 °C)
and considering the addition of
hydroxyl and N-propyl groups
which increase molecular

weight and hydrogen bonding.
[7]

Solubility

Soluble in water, ethanol,
chloroform, and other organic

solvents

The hydroxyl group and tertiary
amine impart polarity and
hydrogen bonding capability,
ensuring solubility in polar

solvents.[3]

pKa (Conjugate Acid)

~9.5-10.5

Typical range for a tertiary
amine in a piperidine ring. The
exact value is influenced by
the hydroxyl group's inductive

effect.

LogP

~1.0-15

The N-propyl group increases
lipophilicity compared to 3-
hydroxypiperidine (LogP ~
-0.4).[8]

Spectroscopic Analysis

The structural confirmation of 3-Hydroxy-1-propylpiperidine relies on a combination of NMR,

IR, and Mass Spectrometry. The expected spectral features are outlined below.
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'H NMR Spectroscopy

o Hydroxyl Proton (-OH): A broad singlet, typically between 1.5-4.0 ppm, which is
exchangeable with D20.

e Carbinol Proton (-CH-OH): A multiplet around 3.6-3.8 ppm (at C3).
e N-Propyl Protons (-N-CHz-CH2-CH3):

o -N-CHz-: Atriplet around 2.4-2.6 ppm.

o -CH2-CHz2-CHs: A sextet around 1.4-1.6 ppm.

o -CH2-CHz-CHs: A triplet around 0.9 ppm.

» Piperidine Ring Protons: A complex series of multiplets between 1.2-3.0 ppm, showing

significant overlap.

3C NMR Spectroscopy

e Carbinol Carbon (-CH-OH): A signal in the range of 65-70 ppm (at C3).
e N-Propyl Carbons (-N-CH2-CH2-CHs):

o -N-CH2-: ~55-60 ppm.

o -CH2-CHz2-CHs: ~20-25 ppm.

o -CH2-CH2-CHs: ~11-13 ppm.

» Piperidine Ring Carbons: Signals for the five other ring carbons would appear between 20-
60 ppm.

Infrared (IR) Spectroscopy

o O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm~1, characteristic
of an alcohol.

o C-H Stretch (Aliphatic): Multiple sharp peaks in the 2850-3000 cm~1 region.
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e C-O Stretch: A distinct peak in the 1050-1150 cm~1 range, confirming the secondary alcohol.

e C-N Stretch: A medium intensity peak around 1100-1250 cm~1.

Mass Spectrometry (MS)

e Molecular lon (M*): A peak at m/z = 143.

o Key Fragmentation Patterns: Expect fragmentation via alpha-cleavage adjacent to the
nitrogen atom. A prominent fragment would be the loss of an ethyl group from the N-propyl
substituent, leading to a peak at m/z = 114 ([M-29]*). Another characteristic fragmentation
would be the loss of the propyl group, resulting in a fragment at m/z = 100.

Reactivity and Chemical Transformations

The reactivity of 3-Hydroxy-1-propylpiperidine is governed by its two primary functional
groups: the secondary alcohol and the tertiary amine.

» Reactions of the Hydroxyl Group:

o Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-propyl-
3-piperidone, using standard oxidizing agents like pyridinium chlorochromate (PCC),
Swern oxidation, or Dess-Matrtin periodinane. This ketone is a valuable intermediate for
further functionalization.[9]

o Esterification/Etherification: The hydroxyl group can be readily converted to esters (using
acyl chlorides or anhydrides) or ethers (e.g., Williamson ether synthesis), which is a
common strategy to modify the molecule's properties for structure-activity relationship
(SAR) studies.

o Reactions of the Tertiary Amine:

o Salt Formation: As a base, the tertiary amine reacts with acids to form ammonium salts,
which are often crystalline and can be used for purification or to create aqueous
formulations.

o Quaternization: The nitrogen can act as a nucleophile and react with alkyl halides (e.g.,
methyl iodide) to form a quaternary ammonium salt.
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Caption: Key chemical transformations of 3-Hydroxy-1-propylpiperidine.

Applications in Research and Drug Development

The 3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in
numerous biologically active compounds and approved drugs.[10][11] 3-Hydroxy-1-
propylpiperidine serves as a valuable building block for several reasons:

o Scaffold for Drug Candidates: It can be incorporated into larger molecules targeting a wide
array of biological targets, including GPCRs, ion channels, and enzymes. The N-propyl
group can serve as a key lipophilic handle to probe binding pockets or to modulate
pharmacokinetic properties.

o Chiral Intermediate: As a chiral molecule, its enantiomerically pure forms are highly sought
after for the synthesis of stereospecific drugs, which can lead to improved efficacy and
reduced side effects.[8]

e SAR Studies: The molecule is an ideal starting point for exploring structure-activity
relationships. The hydroxyl and N-propyl groups can be systematically modified to optimize a
compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and
excretion) profile. For instance, analogs have been explored as histamine H3 receptor
antagonists.[12]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b3021506?utm_src=pdf-body-img
https://www.benchchem.com/product/b3021506?utm_src=pdf-body
https://m.chemicalbook.com/article/properties-preparation-methods-and-derivatives-of-3-hydroxypiperidine.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/the-versatile-applications-of-3-hydroxypiperidine-in-modern-chemistry-rx
https://www.benchchem.com/product/b3021506?utm_src=pdf-body
https://www.benchchem.com/product/b3021506?utm_src=pdf-body
https://fluorochem.co.uk/product/F601612/
https://www.mdpi.com/1422-0067/19/4/1243
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety, Handling, and Toxicology

No specific toxicological data for 3-Hydroxy-1-propylpiperidine is available. Therefore,
handling should be guided by data from structurally similar compounds, such as 3-hydroxy-1-
methylpiperidine.

Hazard Classification (Predicted): Expected to be classified as an irritant to the skin and
eyes, and potentially harmful if swallowed or inhaled.[4]

» Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

» Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
breathing vapors or mist.

» Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.

» Toxicology: The toxicological properties have not been fully investigated. As with any novel
chemical, it should be treated as potentially hazardous until proven otherwise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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